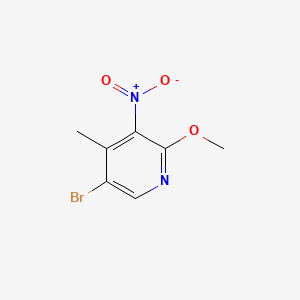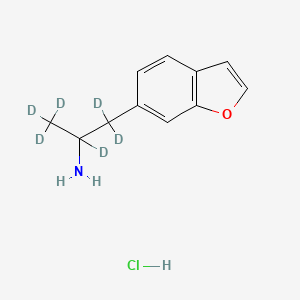
5-Bromo-2-méthoxy-4-méthyl-3-nitropyridine
Vue d'ensemble
Description
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 g/mol . It is a light yellow solid that is soluble in chloroform, dichloromethane, and ethyl acetate . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
5-Bromo-2-methoxy-4-methyl-3-nitropyridine has several applications in scientific research:
Mécanisme D'action
Target of Action
It is used as a reactant in the synthesis of mln0905, a potent and orally bioavailable inhibitor of polo-like kinase 1 (plk1) . PLK1 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Given its use in the synthesis of mln0905, it may interact with its target by inhibiting the activity of plk1, thereby disrupting cell cycle progression and potentially leading to cell death .
Biochemical Pathways
As a precursor to mln0905, it may indirectly influence the plk1 pathway, which plays a critical role in cell cycle regulation .
Pharmacokinetics
It has a boiling point of 302.8±37.0 °C and a density of 1.636±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Its derivative mln0905 has been shown to inhibit plk1, which can disrupt cell cycle progression and potentially lead to cell death .
Action Environment
It should be stored in an inert atmosphere at room temperature for optimal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine typically involves a two-step process :
Preparation of 2-Methoxy-4-methyl-3-nitropyridine: This is achieved by reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol.
Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.
Industrial Production Methods
Industrial production methods for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxy-4-methyl-3-nitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and amines in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methyl-3-nitropyridine: Similar structure but lacks the methoxy group.
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but has a hydroxy group instead of a methoxy group.
2-Methoxy-3-nitro-4-methyl-5-bromopyridine: Isomer with different substitution pattern.
Uniqueness
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and nitro groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKJBCVNNWITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654563 | |
| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-14-1 | |
| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxy-3-nitro-4-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(8-methyl-7-oxabicyclo[4.2.0]octa-1,3,5-trien-8-yl)- (9CI)](/img/new.no-structure.jpg)


![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

